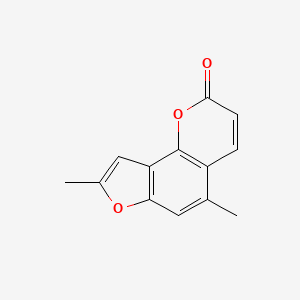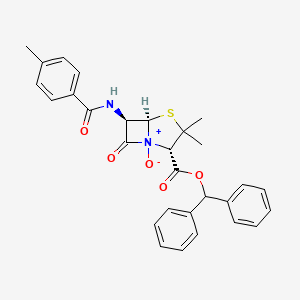![molecular formula C9H13ClO B13795188 [1,1'-Bi(cyclobutane)]-3-carbonyl chloride CAS No. 76730-66-0](/img/structure/B13795188.png)
[1,1'-Bi(cyclobutane)]-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Bi(cyclobutane)]-3-carbonyl chloride is a compound that belongs to the family of bicyclobutanes, which are known for their highly strained ring systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bi(cyclobutane)]-3-carbonyl chloride typically involves the reaction of [1,1’-Bi(cyclobutane)]-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods: The use of continuous flow reactors and other advanced techniques may enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: [1,1’-Bi(cyclobutane)]-3-carbonyl chloride can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with [1,1’-Bi(cyclobutane)]-3-carbonyl chloride.
Major Products:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Chemistry:
Synthetic Building Block: [1,1’-Bi(cyclobutane)]-3-carbonyl chloride is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Discovery: The compound’s unique structure makes it a valuable scaffold in drug discovery, particularly for designing molecules with specific biological activities.
Industry:
Wirkmechanismus
The mechanism of action of [1,1’-Bi(cyclobutane)]-3-carbonyl chloride primarily involves its reactivity due to the strained ring system. The high strain energy of the bicyclobutane ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions that release strain energy and form more stable products . This strain-release mechanism is a key feature of its reactivity and is exploited in various synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[1.1.0]butane: Another highly strained bicyclic compound with similar reactivity.
1-Azabicyclo[1.1.0]butane: A nitrogen-containing analog of bicyclo[1.1.0]butane with unique chemical properties.
Uniqueness:
Structural Strain: [1,1’-Bi(cyclobutane)]-3-carbonyl chloride has a unique combination of high strain energy and reactivity, making it distinct from other bicyclic compounds.
Versatility: Its ability to undergo a wide range of chemical reactions makes it a versatile building block in synthetic chemistry.
Eigenschaften
CAS-Nummer |
76730-66-0 |
|---|---|
Molekularformel |
C9H13ClO |
Molekulargewicht |
172.65 g/mol |
IUPAC-Name |
3-cyclobutylcyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c10-9(11)8-4-7(5-8)6-2-1-3-6/h6-8H,1-5H2 |
InChI-Schlüssel |
MIMKAPUGSLTZFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2CC(C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



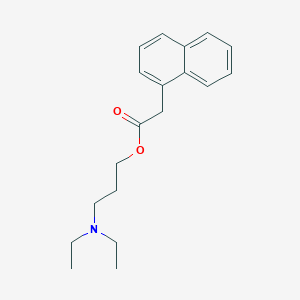
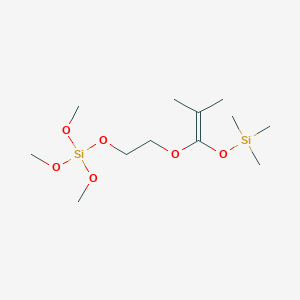

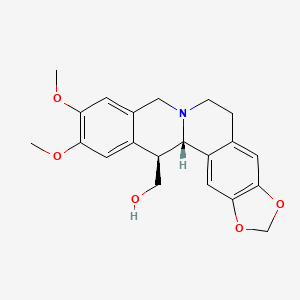
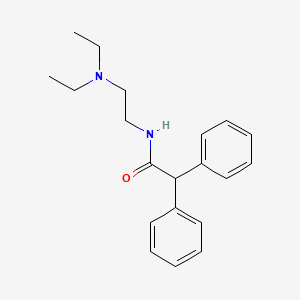

![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)

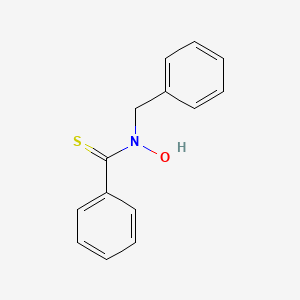
![Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate](/img/structure/B13795172.png)

